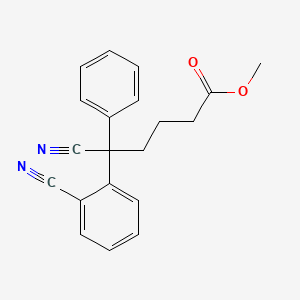
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis analysis of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” is not found in the search results. It’s possible that the synthesis of this compound is not well-documented or it may be synthesized as a part of a complex process involving multiple steps .Molecular Structure Analysis
The molecular structure analysis of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” is not found in the search results. The molecular structure of a compound typically includes information about the arrangement of atoms, the type of bonds between them, and the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” are not found in the search results. Chemical reactions analysis typically involves understanding how the compound reacts with other substances, its reactivity, and the conditions under which it undergoes changes .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate” are not found in the search results. These properties typically include melting point, boiling point, density, molecular formula, molecular weight, and toxicity .Aplicaciones Científicas De Investigación
1. Open-Chain Stereocontrol
- Research Context: Open-chain compounds like methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate are studied for understanding stereochemical control in organic synthesis. For instance, Barbero et al. (1997) investigated methylation reactions, yielding diastereoisomers with varying stereochemical configurations (Barbero, Blakemore, Fleming, & Wesley, 1997).
2. Photophysical Properties
- Research Context: The study of methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate and its derivatives has applications in understanding the photophysical properties of organic compounds. For example, Kim et al. (2021) explored the photophysical characteristics of methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, providing insights into the quantum yields and excited-state proton transfer (Kim et al., 2021).
3. Absolute Configuration Determination
- Research Context: Understanding the absolute configuration of methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate and related compounds is important in stereochemistry. Ganci et al. (2000) determined the absolute configuration of a related compound, methyl (3R)-hydroxy-5-phenylpentanoate, using HPLC and chiroptical data, which is crucial for understanding the 3D structure of these molecules (Ganci, Kuruüzüm, Çalış, & Rüedi, 2000).
4. Cyano-substituted Thiophene Reactions
- Research Context: Cyano-substituted derivatives are studied for their reaction mechanisms and properties. Barltrop et al. (1979) investigated cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, an area relevant to understanding the chemical behavior of compounds like methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate (Barltrop, Day, & Irving, 1979).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-19(23)12-7-13-20(15-22,17-9-3-2-4-10-17)18-11-6-5-8-16(18)14-21/h2-6,8-11H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGIZYCSHDGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-5-(2-cyanophenyl)-5-phenylpentanoate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Bromothiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2846531.png)
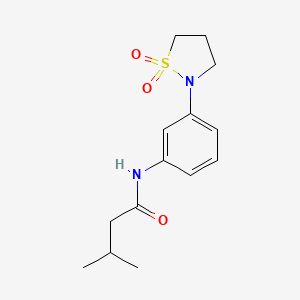
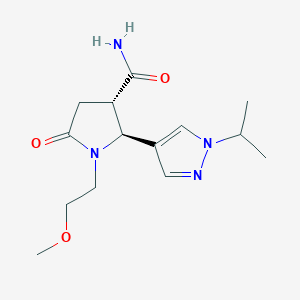
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2846535.png)
![3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2846537.png)
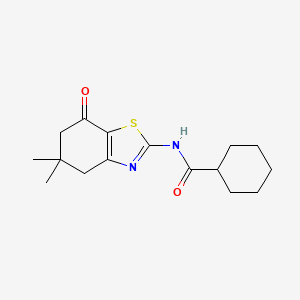
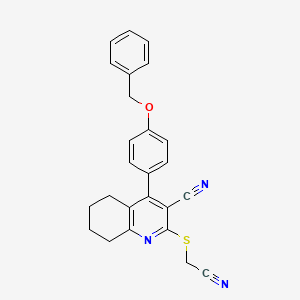
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2846541.png)
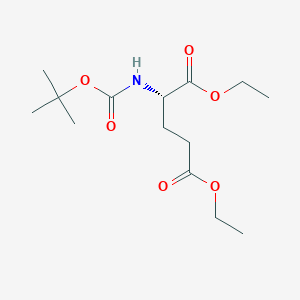
![1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide](/img/structure/B2846544.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2846545.png)
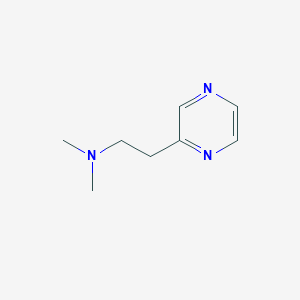
![2-[(3-chlorophenyl)methylsulfanyl]-N-(3,5-dimethoxyphenyl)quinazolin-4-amine](/img/structure/B2846549.png)